molecular formula C6H3BrFNaO2S B13170472 2-Bromo-4-fluorobenzenesulfinic acid sodium salt

2-Bromo-4-fluorobenzenesulfinic acid sodium salt

Cat. No.: B13170472
M. Wt: 261.05 g/mol
InChI Key: MZNNTWOVHOFGGY-UHFFFAOYSA-M
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Description

2-Bromo-4-fluorobenzenesulfinic acid sodium salt is a chemical compound with the molecular formula C6H3BrFNaO2S and a molecular weight of 261.04 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluorobenzenesulfinic acid sodium salt typically involves the bromination and fluorination of benzene derivatives. One common method starts with 2-fluorotoluene, which undergoes nitration, reduction, diazotization, and bromination to yield the desired product . The reaction conditions often include the use of mixed acids for nitration, reducing agents for reduction, and bromine for bromination.

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves the same basic steps as the laboratory synthesis but is optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfinic acid derivatives, and various substituted benzene compounds .

Scientific Research Applications

2-Bromo-4-fluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorobenzenesulfinic acid sodium salt involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluorobenzoic acid: Similar in structure but lacks the sulfinic acid group.

    4-Bromobenzenesulfonic acid sodium salt: Contains a sulfonic acid group instead of a sulfinic acid group.

    2-Fluoro-4-bromotoluene: Similar in structure but lacks the sulfinic acid group.

Uniqueness

2-Bromo-4-fluorobenzenesulfinic acid sodium salt is unique due to the presence of both bromine and fluorine atoms, as well as the sulfinic acid group. This combination of functional groups makes it highly reactive and versatile for various chemical transformations .

Properties

Molecular Formula

C6H3BrFNaO2S

Molecular Weight

261.05 g/mol

IUPAC Name

sodium;2-bromo-4-fluorobenzenesulfinate

InChI

InChI=1S/C6H4BrFO2S.Na/c7-5-3-4(8)1-2-6(5)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

MZNNTWOVHOFGGY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1F)Br)S(=O)[O-].[Na+]

Origin of Product

United States

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